Di-tert-butyl N,N-diisopropylphosphoramidite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Coupling Reactions:

Di-tert-butyl N,N-diisopropylphosphoramidite functions as a coupling partner in various cross-coupling reactions. These reactions involve the creation of a new C-C bond between an sp2-hybridized carbon (present in aryl or vinyl halides, pseudohalides, or triflates) and another sp2-hybridized carbon, sp3-hybridized carbon, or even a boron atom. Some prominent examples include:

- Buchwald-Hartwig coupling: This reaction utilizes palladium catalysts to couple aryl or vinyl halides with various nucleophiles, including amines, amides, and thiols .

- Suzuki-Miyaura coupling: This reaction employs palladium catalysts to couple aryl or vinyl boronic acids with aryl or vinyl halides, triflates, or nonaflates .

- Stille coupling: This reaction utilizes palladium or nickel catalysts to couple aryl or vinyl halides with organotin reagents .

- Sonogashira coupling: This reaction employs palladium catalysts to couple terminal alkynes with aryl or vinyl halides .

- Negishi coupling: This reaction utilizes nickel or palladium catalysts to couple organozinc reagents with aryl or vinyl halides .

- Heck coupling: This reaction employs palladium catalysts to couple alkenes with aryl or vinyl halides or triflates .

- Hiyama coupling: This reaction utilizes palladium catalysts to couple aryl or vinyl halides with organosilanes .

Di-tert-butyl N,N-diisopropylphosphoramidite offers several advantages in these coupling reactions:

- High stability: The bulky tert-butyl groups on the phosphorus atom shield it from unwanted side reactions, leading to cleaner and more predictable product formation.

- Good reactivity: The phosphoramidite group readily reacts with various coupling partners, facilitating efficient bond formation.

- Compatibility: Di-tert-butyl N,N-diisopropylphosphoramidite is compatible with a wide range of reaction conditions and catalysts, making it a versatile tool for diverse synthetic applications.

Oligonucleotide Synthesis:

Di-tert-butyl N,N-diisopropylphosphoramidite plays a vital role in the synthesis of oligonucleotides, which are short sequences of nucleotides that form the building blocks of DNA and RNA. It serves as a protected phosphoramidite building block. The di-tert-butyl groups protect the reactive phosphorus center during the chain assembly process, preventing unwanted side reactions. After the desired oligonucleotide sequence is built, these protecting groups are removed using specific deprotection conditions to reveal the functional phosphate groups .

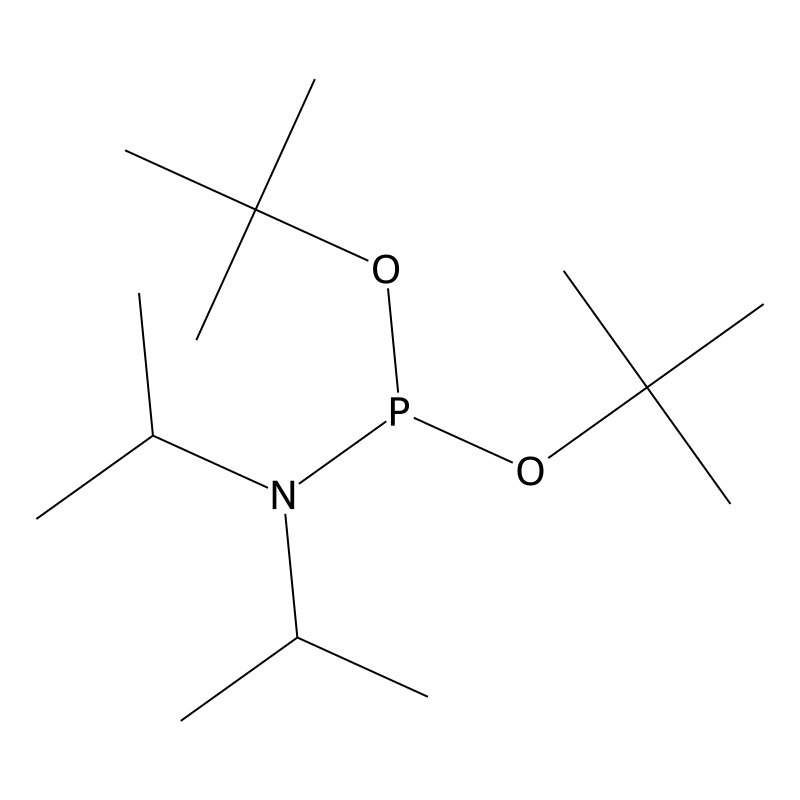

Di-tert-butyl N,N-diisopropylphosphoramidite is a chemical compound with the molecular formula C₁₄H₃₂N₁O₂P and a molecular weight of 277.38 g/mol. It is classified as a phosphoramidite, which is a type of organophosphorus compound featuring a phosphorus atom bonded to nitrogen and oxygen. This compound is typically presented as a colorless to nearly colorless liquid and is known for its applications in organic synthesis, particularly in the field of nucleic acid chemistry. Its structure includes two tert-butyl groups and two isopropyl groups attached to the nitrogen atom, providing steric hindrance that enhances its reactivity in phosphorylation reactions .

Di-tert-butyl N,N-diisopropylphosphoramidite is primarily utilized as a reagent for the introduction of phosphoramidite groups into various substrates. The compound reacts with alcohols or phenols to form phosphate esters through a nucleophilic substitution mechanism. The general reaction can be represented as follows:

- Formation of Phosphate Esters:

This reaction pathway is crucial for synthesizing oligonucleotides, where the phosphoramidite serves as an intermediate in the formation of phosphodiester bonds between nucleotides.

While specific biological activity data for Di-tert-butyl N,N-diisopropylphosphoramidite is limited, its derivatives and related compounds are often evaluated for their potential in gene therapy and molecular biology applications. The ability to modify nucleic acids using phosphoramidites allows for the introduction of various functional groups that can enhance stability, specificity, and efficacy in therapeutic contexts.

The synthesis of Di-tert-butyl N,N-diisopropylphosphoramidite typically involves the reaction of tert-butyl and isopropyl amines with phosphorus oxychloride or other phosphorus halides under controlled conditions. A common synthetic route can be summarized as follows:

- Reagents: Tert-butylamine, isopropylamine, phosphorus oxychloride.

- Procedure:

- Combine tert-butylamine and isopropylamine with phosphorus oxychloride in an inert atmosphere.

- Stir the mixture at a controlled temperature to facilitate the formation of the phosphoramidite.

- Purify the product through distillation or chromatography.

This method ensures high yields while minimizing side reactions that could lead to impurities.

Di-tert-butyl N,N-diisopropylphosphoramidite finds extensive use in several areas:

- Oligonucleotide Synthesis: It serves as a key reagent in solid-phase synthesis protocols for oligonucleotides, enabling the construction of DNA and RNA sequences.

- Phosphorylation Reactions: The compound is employed in introducing phosphate groups into organic molecules, which can be critical for drug development and biochemical research.

- Chemical Biology: It plays a role in modifying biomolecules to study interactions and functions within biological systems.

Interaction studies involving Di-tert-butyl N,N-diisopropylphosphoramidite primarily focus on its reactivity with nucleophiles such as alcohols and amines. These studies help elucidate the kinetics and mechanisms of phosphorylation reactions, which are essential for understanding how modifications impact biological activity. Additionally, research into its interactions with enzymes involved in nucleic acid metabolism may provide insights into potential therapeutic applications.

Di-tert-butyl N,N-diisopropylphosphoramidite shares structural similarities with other phosphoramidites but possesses unique characteristics due to its specific steric bulk and electronic properties. Here are some similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl N,N-diisopropylphosphoramidite | Ethyl groups instead of tert-butyl | Lower steric hindrance |

| Dimethyl N,N-diisopropylphosphoramidite | Methyl groups instead of tert-butyl | More reactive due to less steric hindrance |

| Di-tert-butyl N,N-dimethylphosphoramidite | Dimethyl groups instead of isopropyl | Different electronic properties |

The unique combination of tert-butyl and isopropyl groups in Di-tert-butyl N,N-diisopropylphosphoramidite contributes to its stability and selectivity in reactions compared to these similar compounds.

Evolution of Phosphoramidite Chemistry

Phosphoramidite chemistry emerged in the early 1980s as a transformative approach to oligonucleotide synthesis. Prior methods, such as the phosphodiester and phosphotriester techniques, suffered from inefficiencies due to unstable intermediates and side reactions. The breakthrough came with Marvin Caruthers' introduction of nucleoside phosphoramidites, which utilized tert-butyl and cyanoethyl protecting groups to stabilize reactive sites during chain elongation. Di-tert-butyl N,N-diisopropylphosphoramidite represents an optimized variant of these early phosphoramidites, designed to enhance steric protection at the phosphorus center while maintaining compatibility with automated solid-phase synthesis.

Landmark Discoveries in Phosphoramidite Methodology

A critical advancement was the adoption of tert-butyl groups for phosphate protection. Unlike earlier methyl or benzyl groups, tert-butyl moieties provided superior resistance to acidic and oxidative conditions during synthesis. This innovation, coupled with the development of tetrazole-activated coupling reactions, enabled stepwise yields exceeding 98% in oligonucleotide assembly. The compound’s utility expanded beyond nucleic acids when researchers demonstrated its efficacy in synthesizing phosphoramidate-linked glycoconjugates, facilitating targeted drug delivery systems.

Transition from Classical Phosphorylation Techniques

Classical phosphorylation methods, such as the H-phosphonate approach, required post-synthetic oxidation and produced unstable intermediates. Di-tert-butyl N,N-diisopropylphosphoramidite addressed these limitations by enabling in situ activation and direct formation of phosphate triesters without intermediary hydrolysis. This shift reduced synthesis times from days to hours and minimized side products like branched oligonucleotides.

Emergence as a Key Research Tool in Bioconjugate Chemistry

The compound’s bifunctional reactivity—combining a nucleophilic diisopropylamine group with electrophilic tert-butyl phosphite—has made it a cornerstone in bioconjugation. For example, it facilitates the coupling of carbohydrates to peptides via phosphoramidate bonds, a strategy employed in vaccine development. Recent studies also highlight its role in creating stimuli-responsive biomaterials, where phosphate groups act as enzymatic cleavage sites.

The molecular architecture of di-tert-butyl N,N-diisopropylphosphoramidite features a trivalent phosphorus center coordinated to two tert-butoxy groups and one diisopropylamino group. The tert-butyl substituents, with their strong electron-donating inductive effects (+I), stabilize the phosphorus atom by redistributing electron density toward the reactive P(III) center [1] [2]. This electronic configuration enhances the nucleophilicity of the lone pair on phosphorus, enabling it to participate in phosphitylation reactions with hydroxyl-bearing substrates [7].

The diisopropylamino group further modulates reactivity through steric and electronic effects. Its bulky isopropyl substituents create a steric shield around phosphorus, limiting unwanted side reactions while maintaining sufficient accessibility for nucleophilic attack [3]. Quantum mechanical analyses reveal that the HOMO (Highest Occupied Molecular Orbital) of the phosphoramidite is localized on the phosphorus lone pair and the adjacent N–P σ-bond, making these regions critical for bond formation during coupling [6].

Mechanistic Pathways in Phosphitylation Reactions

Phosphitylation proceeds via a two-step mechanism: activation and displacement. In the presence of a weak acid (e.g., tetrazole), the phosphoramidite undergoes protonation at the nitrogen atom, generating a reactive intermediate (Figure 1) [7]. This step polarizes the P–N bond, facilitating nucleophilic attack by the 5′-hydroxyl group of a growing oligonucleotide chain.

The activated intermediate forms an oxophosphonium species, which undergoes rapid displacement by the incoming nucleophile. Kinetic studies using in-line mid-IR spectroscopy demonstrate that the rate-limiting step is the initial protonation, with second-order kinetics dependent on both phosphoramidite and activator concentrations [5]. Steric hindrance from the tert-butyl groups slows the activation phase compared to less bulky phosphoramidites, as evidenced by a 10-fold reduction in observed rate constants for analogous reactions [5].

Stereochemical Considerations at Phosphorus

The tetrahedral geometry of the phosphorus center in the transition state introduces stereochemical complexity. During phosphitylation, the nucleophile can attack from either the pro-R or pro-S face, leading to diastereomeric phosphite triester intermediates. However, the bulky tert-butoxy groups enforce a preference for one pathway by sterically blocking one face of the phosphorus atom [6].

Computational models using density functional theory (DFT) predict that the Re face is more accessible in di-tert-butyl N,N-diisopropylphosphoramidite due to favorable non-covalent interactions between the nucleophile and the isopropylamino group [6]. This stereoselectivity is critical for synthesizing stereodefined oligonucleotides, as mismatched configurations can impair hybridization efficiency [8].

Theoretical Models for Predicting Reactivity Patterns

Quantitative structure-activity relationship (QSAR) models correlate phosphoramidite structure with coupling efficiency. Key parameters include:

| Parameter | Effect on Reactivity | Source |

|---|---|---|

| Steric volume | Inverse correlation with activation rate | [5] [6] |

| NBO charge (P) | Direct correlation with nucleophilicity | [6] |

| HOMO energy | Lower energy enhances stability | [6] |

DFT calculations further reveal that replacing tert-butyl with smaller alkoxy groups (e.g., methyl) increases reactivity by reducing steric strain in the transition state [6]. However, this comes at the cost of reduced hydrolytic stability, illustrating the trade-off inherent in phosphoramidite design [2] [7].

Contemporary synthesis of Di-tert-butyl N,N-diisopropylphosphoramidite relies on advanced phosphoramidite chemistry methodologies that have evolved significantly since the foundational work of Beaucage and Caruthers in the 1980s [1]. The compound serves as a crucial reagent for introducing tert-butyl-protected phosphate groups in oligonucleotide synthesis and bioconjugation applications [2].

The modern synthetic approach employs optimized reaction conditions that prioritize both efficiency and product stability. Temperature control emerges as a critical parameter, with optimal synthesis occurring at reduced temperatures ranging from -30°C to 5°C [3]. This temperature range minimizes unwanted side reactions and prevents degradation of the phosphite triester intermediate. Reaction kinetics have been substantially improved through the use of specialized activating agents, with 1H-tetrazole derivatives and 5-ethylthio-1H-tetrazole demonstrating superior performance compared to traditional activators [4] [5].

Solvent selection plays a pivotal role in contemporary synthesis strategies. Anhydrous acetonitrile has emerged as the preferred solvent system due to its excellent solvating properties for both nucleophilic and electrophilic components while maintaining water content below 10 parts per million [6]. Alternative solvent systems utilizing dichloromethane or toluene are employed when specific substrate compatibility issues arise [5].

The synthesis protocol typically achieves coupling yields exceeding 85-95% under optimized conditions [7]. The high efficiency stems from careful control of stoichiometric ratios, typically employing 1.5 to 20-fold excess of the phosphoramidite over the support-bound material [8]. Contemporary methodologies also incorporate real-time monitoring techniques using in-line mid-infrared spectroscopy and rapid nuclear magnetic resonance spectroscopy to track reaction progress and optimize coupling kinetics [9].

Activation chemistry represents a significant advancement in contemporary synthesis. The use of acidic azole catalysts, particularly 4,5-dicyanoimidazole and benzylthiotetrazole derivatives, enables rapid activation of the phosphoramidite moiety within 20 seconds to 5 minutes [8] [10]. This rapid activation prevents hydrolysis and oxidation side reactions that historically plagued phosphoramidite synthesis.

Contemporary strategies also emphasize environmental control throughout the synthesis process. Maintaining anhydrous conditions and inert atmosphere protection using argon or nitrogen is essential for preventing oxidation of the trivalent phosphorus center [11]. Advanced synthesis platforms incorporate automated inert gas purging systems and moisture monitoring to ensure consistent reaction conditions.

On-demand Flow Synthesis Approaches

On-demand flow synthesis represents a paradigm shift in phosphoramidite production, addressing the fundamental stability challenges associated with Di-tert-butyl N,N-diisopropylphosphoramidite [7]. This innovative approach eliminates the need for long-term storage of phosphoramidites by generating them immediately before use, thereby circumventing degradation issues that compromise product quality.

Flow reactor design incorporates specialized mixing elements that enable precise control over residence times and temperature profiles [12]. The continuous flow methodology employs residence times ranging from 30 seconds to 5 minutes, significantly shorter than batch processes that require 1-5 hours [3]. This dramatic reduction in reaction time minimizes exposure to degradative conditions while maintaining quantitative conversion rates.

The phosphitylating reagent immobilization strategy represents a key innovation in flow synthesis approaches [13]. Solid-supported phosphitylating agents allow rapid phosphitylation of nucleosides as they elute through the support matrix, achieving near-quantitative yields without requiring intermediate purification steps. This method utilizes recyclable resins that can undergo more than 80 synthesis cycles while maintaining consistent performance [13].

Temperature control in flow systems enables operation at reduced temperatures (-30°C to -10°C) that would be impractical in batch processes [3]. The enhanced heat transfer characteristics of microflow reactors facilitate rapid cooling and heating, allowing precise temperature modulation throughout the reaction sequence. This thermal control prevents formation of unwanted by-products and improves overall selectivity.

Flow synthesis approaches demonstrate exceptional scalability through numbering-up strategies rather than traditional scale-up methodologies [14]. Multiple parallel microreactors can operate simultaneously to achieve desired production volumes while maintaining optimal reaction conditions. This approach eliminates the heat and mass transfer limitations encountered in large-scale batch reactors.

Inline purification capabilities represent another significant advantage of flow synthesis [7]. The continuous nature of the process allows integration of separation steps, including extraction and concentration, within the flow manifold. This integration reduces processing time and minimizes product exposure to potentially degradative conditions.

Quality control in flow synthesis benefits from continuous monitoring capabilities that enable real-time adjustment of process parameters [14]. Inline analytical techniques, including ultraviolet-visible spectroscopy and mass spectrometry, provide immediate feedback on product quality and enable automated optimization of reaction conditions.

The economic advantages of on-demand flow synthesis become particularly apparent at commercial scales. Elimination of storage requirements, reduced waste generation, and improved atom economy contribute to significant cost reductions compared to traditional batch manufacturing approaches [7] [12].

Strategies for Scale-up in Laboratory Settings

Scale-up of Di-tert-butyl N,N-diisopropylphosphoramidite synthesis from laboratory to pilot-scale production requires systematic evaluation of critical process parameters and implementation of engineering controls that maintain product quality while increasing throughput [20]. The transition from gram-scale to kilogram-scale production presents unique challenges related to heat and mass transfer, mixing efficiency, and quality control.

Heat transfer considerations become critical as reaction scales increase due to the exothermic nature of phosphitylation reactions [12]. Laboratory-scale syntheses using oil baths or heating mantles must transition to jacketed reactor systems with thermal fluid circulation for pilot-scale operations. The enhanced heat transfer capability prevents temperature excursions that lead to product degradation and formation of unwanted by-products.

Mass transfer optimization requires careful attention to mixing dynamics and reactor geometry [21]. Laboratory-scale magnetic stirring systems prove inadequate for larger volumes, necessitating transition to mechanical agitation systems with optimized impeller designs. The Reynolds number and mixing time become critical parameters that must be maintained within acceptable ranges to ensure consistent product quality.

Reaction kinetics may exhibit scale-dependent behavior due to changes in mixing patterns and concentration gradients [20]. Pilot-scale reactors require multiple feed points and staged addition protocols to maintain local concentrations within optimal ranges. This approach prevents formation of concentration hot spots that can lead to side reactions and reduced yields.

Process monitoring capabilities must evolve from manual sampling to automated analytical systems capable of real-time process control [20]. Integration of inline spectroscopic techniques enables continuous monitoring of conversion rates and product quality, allowing immediate correction of process deviations. This monitoring capability becomes essential for maintaining consistent quality across larger batch sizes.

Purification scaling presents particular challenges due to the limitations of traditional chromatographic methods [17]. Column-based separations that work effectively at gram scale become impractical at kilogram scale due to equipment costs and processing times. Alternative separation technologies, including simulated moving bed chromatography and preparative crystallization, offer more viable approaches for large-scale purification.

Solvent management becomes a significant consideration at larger scales due to the volumes of anhydrous solvents required [22]. Implementation of solvent recovery systems and closed-loop processing reduces both environmental impact and operating costs. The design of these systems must maintain the stringent purity requirements necessary for phosphoramidite synthesis.

Quality control strategies must adapt to the increased complexity of larger-scale operations [6]. Statistical process control methods replace simple analytical monitoring, while design of experiments approaches enable optimization of multiple process variables simultaneously. The implementation of robust quality systems ensures consistent product quality despite the increased process complexity.

Equipment materials selection requires special consideration due to the corrosive nature of some reagents and the sensitivity of phosphoramidites to trace metal contamination [12]. Stainless steel construction with electropolished surfaces minimizes contamination risks while providing adequate corrosion resistance. Glass-lined reactors offer an alternative for applications where metal contamination is particularly problematic.

Safety considerations scale proportionally with batch size, requiring enhanced safety systems and procedures [12]. Automated emergency shutdown systems, enhanced ventilation, and specialized fire suppression systems become necessary for safe operation at larger scales. Worker safety protocols must address the increased hazards associated with larger quantities of reactive chemicals.

Economic optimization drives many scale-up decisions, with the goal of reducing per-unit production costs while maintaining quality standards [20]. Process intensification techniques, including continuous processing and advanced reactor designs, offer pathways to improved economics while potentially enhancing product quality through better process control.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant